molecular formula C26H22O8 B2937977 (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 858762-29-5

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2937977
CAS No.: 858762-29-5
M. Wt: 462.454
InChI Key: NDJIVWQWSGNJNP-NHDPSOOVSA-N
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Description

(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core substituted with a 2-methoxybenzylidene group at position 2 and a 3,4,5-trimethoxybenzoate ester at position 4. Its molecular formula is C27H22O9 (inferred from structurally similar compounds in ), with a molecular weight of approximately 490.5 g/mol and a high lipophilicity (XLogP3 ~5.1) .

Properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-19-8-6-5-7-15(19)11-21-24(27)18-10-9-17(14-20(18)34-21)33-26(28)16-12-22(30-2)25(32-4)23(13-16)31-3/h5-14H,1-4H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJIVWQWSGNJNP-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of benzofurans. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H24O7\text{C}_{23}\text{H}_{24}\text{O}_{7}

This structure includes a benzofuran moiety and multiple methoxy groups that may influence its biological activity.

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzofuran have shown potential in inhibiting the proliferation of tumor cells. In vitro studies demonstrated that (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis via caspase activation
Compound BMCF-720Inhibition of PI3K/Akt pathway
(Z)-2-(2-methoxybenzylidene)-3-oxo-...A54918Induction of ROS production

Anti-inflammatory Activity

In addition to anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been documented. Studies indicate that (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

  • Cytotoxicity Study : A study conducted on various derivatives including (Z)-2-(2-methoxybenzylidene)-3-oxo-... showed promising results against human breast cancer cells (MCF-7). The derivatives exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating higher potency.
  • Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory properties.

Comparison with Similar Compounds

Compound A : [(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-Trimethoxybenzoate

  • CAS No.: 859666-50-5
  • Molecular Formula : C27H22O9
  • Key Differences :
    • Replaces the 2-methoxybenzylidene group with a 1,3-benzodioxole substituent.
    • Additional methyl group at position 7 of the benzofuran core.
  • The methyl group increases steric hindrance, reducing rotational freedom .

Compound B : [(2Z)-3-Oxo-2-[(2,4,5-Trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] Methanesulfonate

  • CAS No.: 622812-48-0
  • Molecular Formula : C21H20O8S
  • Key Differences :
    • Substitutes the 3,4,5-trimethoxybenzoate ester with a methanesulfonate group.
    • The benzylidene substituent has 2,4,5-trimethoxy groups instead of 2-methoxy.
  • Impact : The sulfonate group introduces higher polarity (lower XLogP3 ~3.2), improving water solubility but reducing membrane permeability. The 2,4,5-trimethoxybenzylidene may enhance π-π stacking interactions in protein binding .

Compound C : (2Z)-2-[(E)-3-(2-Methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-Trimethoxybenzoate

  • CAS No.: 622798-62-3
  • Molecular Formula : C28H24O9
  • Key Differences :
    • Features a prop-2-enylidene linker between the benzofuran and 2-methoxyphenyl groups.
  • Impact : The extended conjugation system may shift UV-Vis absorption maxima, relevant for photochemical applications. The additional methylene group slightly increases molecular weight (~504.5 g/mol) .

Research Findings :

  • Lipophilicity : The target compound and Compound A share identical XLogP3 values, indicating similar membrane permeability, whereas Compound B’s sulfonate group reduces lipophilicity .
  • Stereochemical Influence : The Z-configuration in the target compound and Compound C optimizes planar conjugation, critical for interactions with flat binding pockets (e.g., kinase active sites) .
  • Synthetic Utility : Compound B’s sulfonate group facilitates derivatization in aqueous media, contrasting with the ester-based reactivity of the target compound .

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